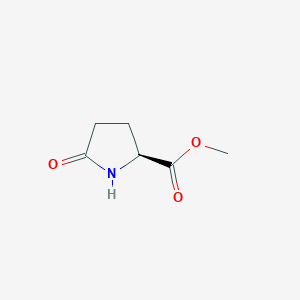

Methyl 5-oxo-L-prolinate

Overview

Description

“Methyl 5-oxo-L-prolinate” is a natural product found in Talaromyces pinophilus and Pseudostellaria heterophylla . It has the molecular formula C6H9NO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-oxo-L-prolinate” can be represented by the IUPAC name methyl (2 S )-5-oxopyrrolidine-2-carboxylate . The InChI representation is InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3, (H,7,8)/t4-/m0/s1 .

Physical And Chemical Properties Analysis

“Methyl 5-oxo-L-prolinate” has a molecular weight of 143.14 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 304.7±35.0 °C at 760 mmHg, and a flash point of 138.1±25.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Methyl L-pyroglutamate: , also known as Methyl (S)-(+)-2-pyrrolidone-5-carboxylate, Methyl 5-oxo-L-prolinate, or L-PYROGLUTAMIC ACID METHYL ESTER, is a compound with several scientific research applications. Here’s a comprehensive analysis focusing on six unique applications:

Antifungal Activity

Methyl L-pyroglutamate has been studied for its potential in antifungal applications. Researchers have synthesized novel analogues of L-pyroglutamic acid to evaluate their antifungal properties, which could lead to the development of new antifungal agents .

Inhibition of Zoospore Release

This compound has been used in the study of plant pathology, specifically in the inhibition of zoospore release, which is a crucial step in the life cycle of many plant pathogens .

Synthesis of Novel Compounds

The synthesis of novel compounds containing L-pyroglutamate is an area of interest in organic chemistry. These compounds can be characterized by various substituents, which can lead to different biological activities .

Structure-Activity Relationship Analysis

Methyl L-pyroglutamate serves as a base structure for analyzing the structure-activity relationship (SAR) in various synthesized analogues. This analysis helps in understanding how structural changes can affect biological activity .

Bioactive Constituents Isolation

The compound has been isolated as a bioactive constituent from natural resources, such as plants, which can lead to the discovery of new therapeutic agents .

These applications demonstrate the versatility and importance of Methyl L-pyroglutamate in scientific research across various fields.

Design, Synthesis, and Evaluation of Novel L-Pyroglutamic Acid… Frontiers | Natural products-based: Synthesis and antifungal activity… Molecules | Free Full-Text | New Methyl Threonolactones and… - MDPI

Safety and Hazards

“Methyl 5-oxo-L-prolinate” should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl L-Pyroglutamate, also known as L-Pyroglutamic Acid Methyl Ester, Methyl 5-oxo-L-prolinate, or Methyl (S)-(+)-2-pyrrolidone-5-carboxylate, is a derivative of Pyroglutamic acid . Pyroglutamic acid, also known as PCA or 5-oxoproline, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase

Mode of Action

Pyroglutamic acid, from which it is derived, is known to function in glutamate storage and acts to oppose the action of glutamate, including in the brain . It can be hypothesized that Methyl L-Pyroglutamate might have similar interactions with its targets.

Biochemical Pathways

Pyroglutamic acid is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It is then converted to glutamate by 5-oxoprolinase . Given the structural similarity, Methyl L-Pyroglutamate might be involved in similar biochemical pathways.

Result of Action

Methyl L-Pyroglutamate has been reported to have anti-inflammatory activity . This suggests that the molecular and cellular effects of the compound’s action might involve modulation of inflammatory responses.

Action Environment

It is known that the compound is stable under normal conditions

properties

IUPAC Name |

methyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197767 | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4931-66-2 | |

| Record name | Methyl pyroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

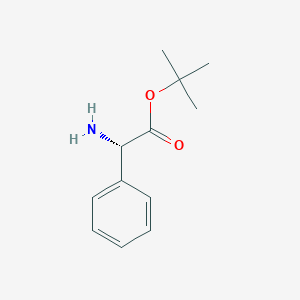

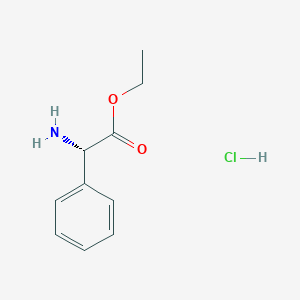

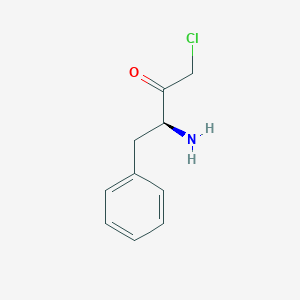

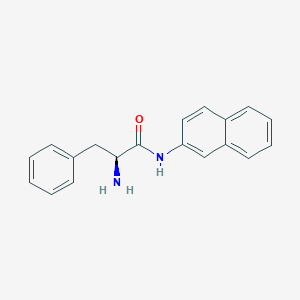

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of L-pyroglutamic acid methyl ester?

A1: L-Pyroglutamic acid methyl ester has been isolated from various natural sources, including the medicinal mushroom Cordyceps sinensis , the plant Brachystemma calycinum used in traditional medicine , and the fungus Penicillium jiangxiense, the anamorph of medicinal Cordyceps jiangxiensis . It has also been found in Weiceng, a fermented soybean product .

Q2: Can you describe the synthesis of L-pyroglutamic acid methyl ester?

A2: One documented synthetic method begins with L-pyroglutamic acid. This is dissolved in methanol, and thionyl chloride is added as a catalyst. After reaction, sodium bicarbonate is introduced to stop the process, yielding methyl L-pyroglutamate. In the next step, the methyl L-pyroglutamate is dissolved in dichloromethane, and both DMAP (catalyst) and di-tert-butyl dicarbonate are added to ultimately produce L-pyroglutamic acid methyl ester . Another approach involves the alkylation of N-Boc-L-pyroglutamic acid methyl ester with different benzylic halides and their homologues. This method primarily yields anti-C-4-alkylated products. Subsequent formation of the N-Boc-iminium ion and Friedel-Crafts intramolecular cationic ring closure can lead to the creation of fused 1-azacyclodihydroindene derivatives .

Q3: Has L-pyroglutamic acid methyl ester been investigated in the context of the Maillard reaction?

A3: Yes, researchers have studied the formation of L-pyroglutamic acid methyl ester during a solid-phase Maillard reaction between L-glutamic acid and glucose. Using a combined thermogravimetry-solid phase microextraction-gas chromatography-mass spectrometry (TG-SPME-GC-MS) system, they found that this compound emerged as a Maillard product at temperatures above 170°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.